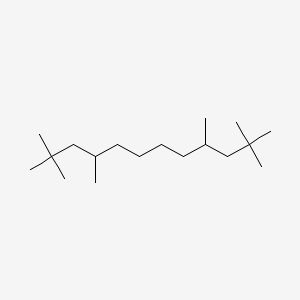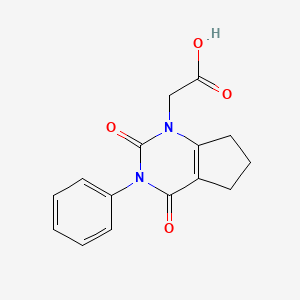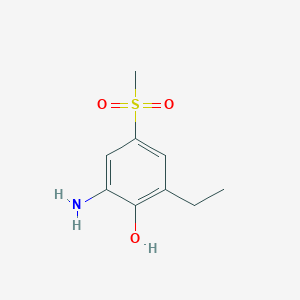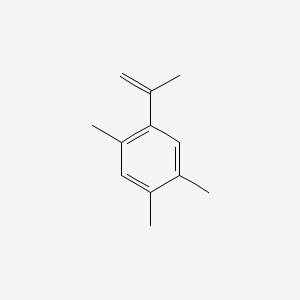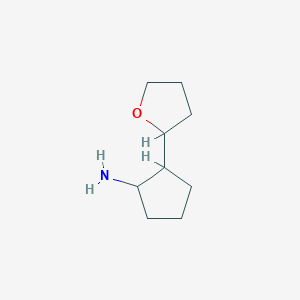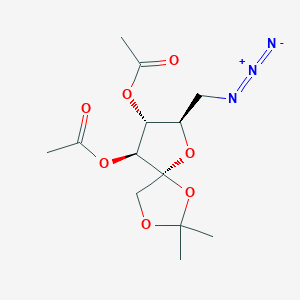
3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: is a specialized chemical compound used primarily in proteomics research. It is a derivative of fructose, modified to include azido and acetyl groups, which impart unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of fructose using isopropylidene and acetyl groups. The azido group is then introduced through a substitution reaction, replacing a hydroxyl group with an azide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as acetic anhydride and sodium azide .
Analyse Des Réactions Chimiques
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose stands out due to its unique combination of azido and acetyl groups. Similar compounds include:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in chemical synthesis.
1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-beta-D-ribofuranose: A compound with similar azido and acetyl functionalities.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one suitable for different applications.
Propriétés
Formule moléculaire |
C13H19N3O7 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
[(5S,7R,8R,9S)-9-acetyloxy-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-8-yl] acetate |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)20-10-9(5-15-16-14)22-13(11(10)21-8(2)18)6-19-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11+,13+/m1/s1 |
Clé InChI |
AFTZFZJKSOVECV-DCQANWLSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@]2([C@H]1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
SMILES canonique |
CC(=O)OC1C(OC2(C1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
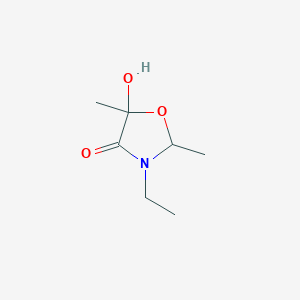

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
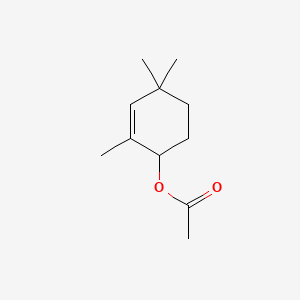
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
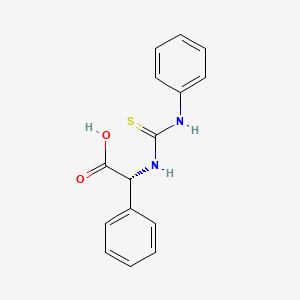
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
